Dimethyl 5-[(morpholin-4-ylcarbamothioyl)amino]benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-{[(4-morpholinylamino)carbonothioyl]amino}isophthalate is a complex organic compound with a unique structure that includes a morpholine ring and a carbonothioyl group
Preparation Methods
The synthesis of Dimethyl 5-[(morpholin-4-ylcarbamothioyl)amino]benzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the isophthalate core. The reaction conditions often include the use of reagents such as dimethyl sulfate and morpholine. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dimethyl 5-{[(4-morpholinylamino)carbonothioyl]amino}isophthalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 5-[(morpholin-4-ylcarbamothioyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to Dimethyl 5-[(morpholin-4-ylcarbamothioyl)amino]benzene-1,3-dicarboxylate include:
- Dimethyl 5-aminoisophthalate
- Dimethyl 5-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)isophthalate These compounds share structural similarities but differ in their specific functional groups and reactivity. Dimethyl 5-{[(4-morpholinylamino)carbonothioyl]amino}isophthalate is unique due to its specific combination of a morpholine ring and a carbonothioyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
dimethyl 5-(morpholin-4-ylcarbamothioylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-21-13(19)10-7-11(14(20)22-2)9-12(8-10)16-15(24)17-18-3-5-23-6-4-18/h7-9H,3-6H2,1-2H3,(H2,16,17,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFURRJUJWWQYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NN2CCOCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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